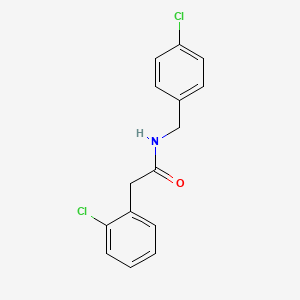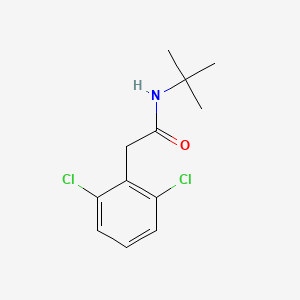![molecular formula C21H23NO2 B4264584 1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline](/img/structure/B4264584.png)
1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline
Übersicht
Beschreibung
1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline, also known as CPB-MI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CPB-MI is a member of the indoline family, which is a class of organic compounds that contain an indole ring fused with a benzene ring. In
Wirkmechanismus
The exact mechanism of action of 1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. 1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit inflammation. 1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline has also been found to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline in lab experiments is its potent antitumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by 1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline in humans.
Conclusion:
In conclusion, 1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline is a promising compound with a wide range of potential applications in the field of medicinal chemistry. Its potent antitumor activity, anti-inflammatory and antioxidant properties, and unique mechanism of action make it a promising candidate for the development of new cancer therapies and treatments for various inflammatory diseases. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(4-cyclopentyloxyphenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-15-14-17-6-2-5-9-20(17)22(15)21(23)16-10-12-19(13-11-16)24-18-7-3-4-8-18/h2,5-6,9-13,15,18H,3-4,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODXKSDTNDMQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclohexyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4264504.png)
![N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide](/img/structure/B4264509.png)
![1-[4-(benzyloxy)phenyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4264511.png)
![N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B4264513.png)
![6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264520.png)

![N,N'-2,6-pyridinediylbis[2-(2,6-dichlorophenyl)acetamide]](/img/structure/B4264538.png)
![isopropyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264550.png)
![4-(cyclopentyloxy)-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4264551.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264555.png)
![2-(4-chloro-3-methylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4264578.png)


